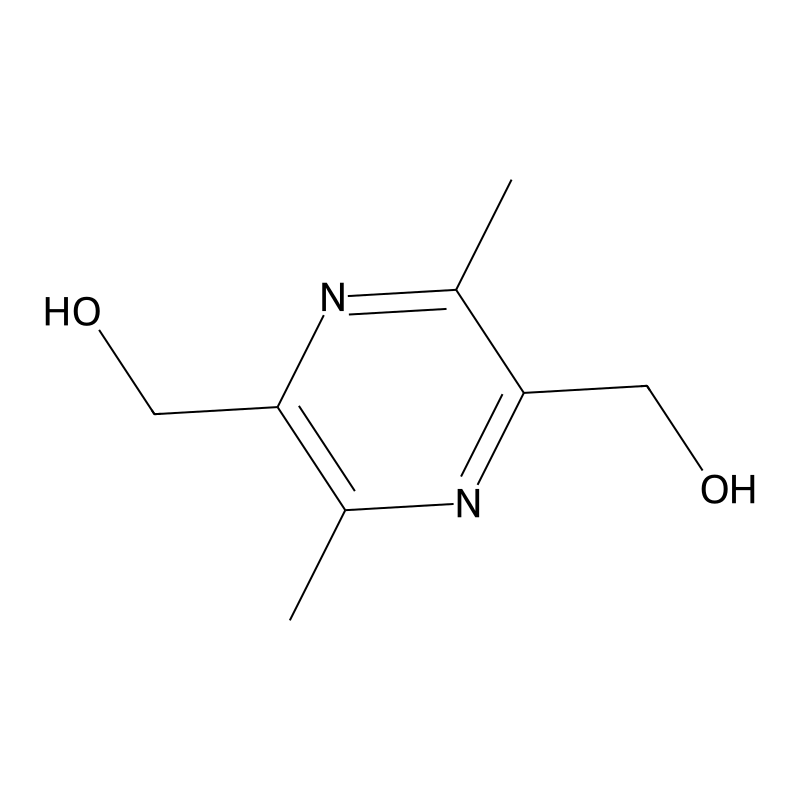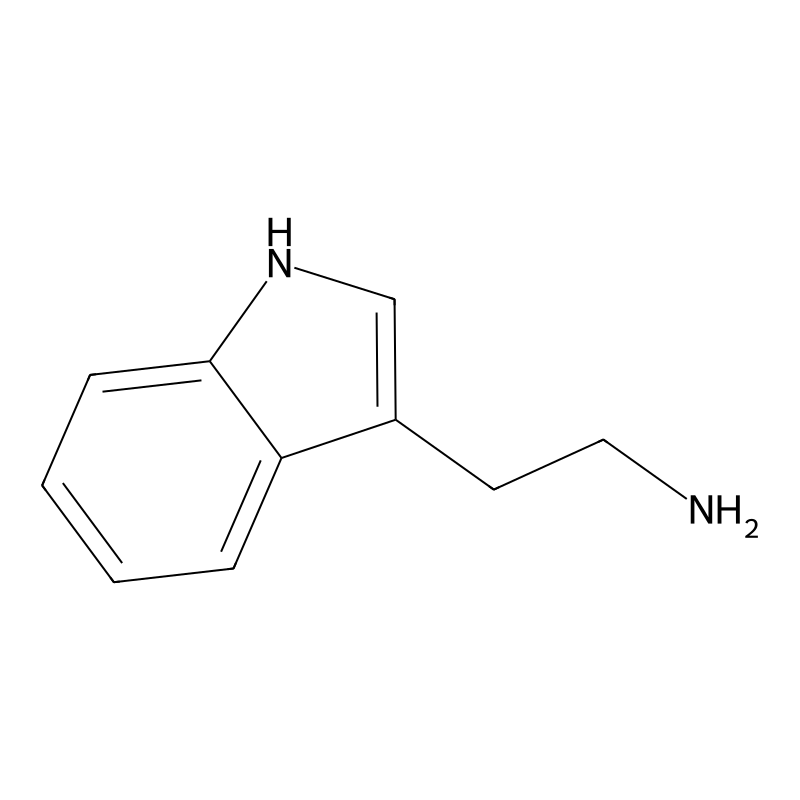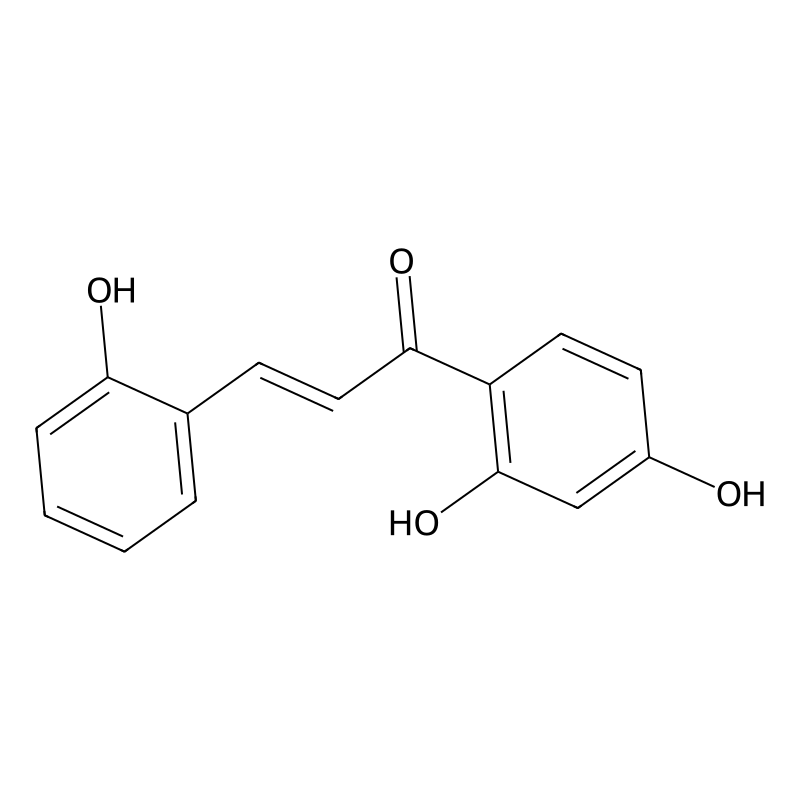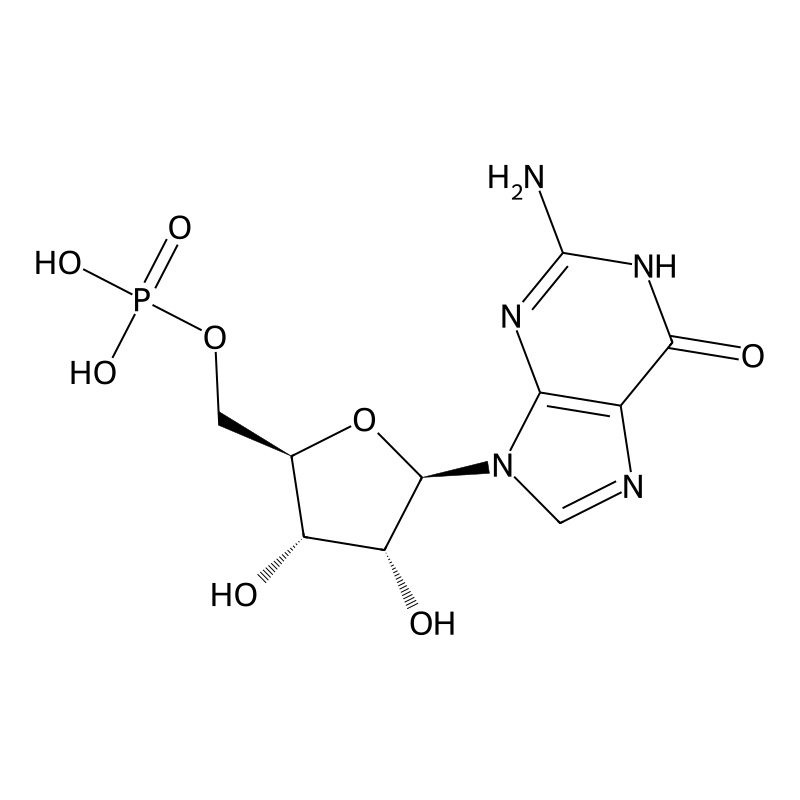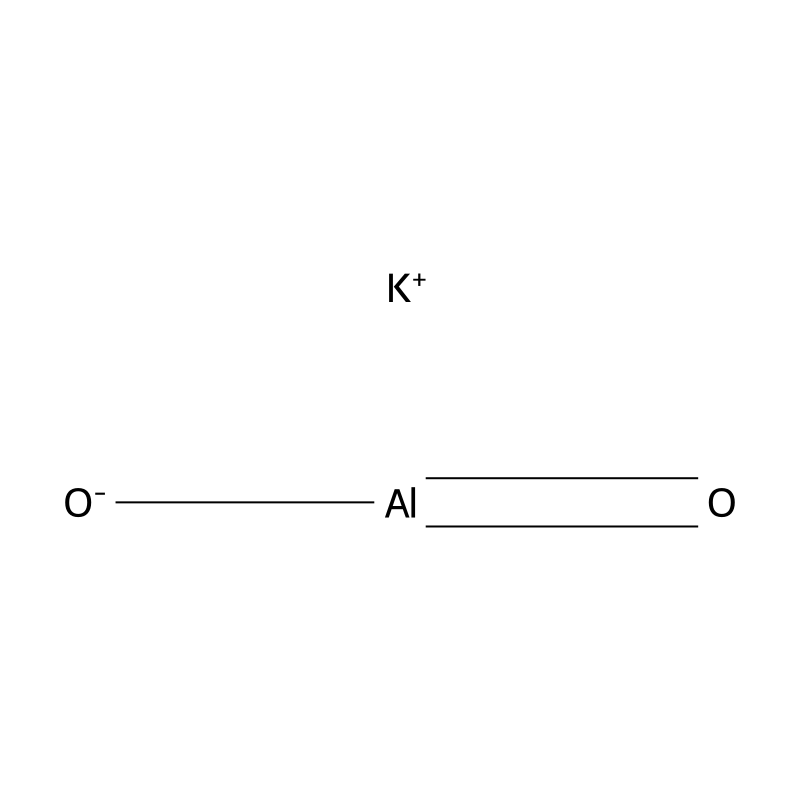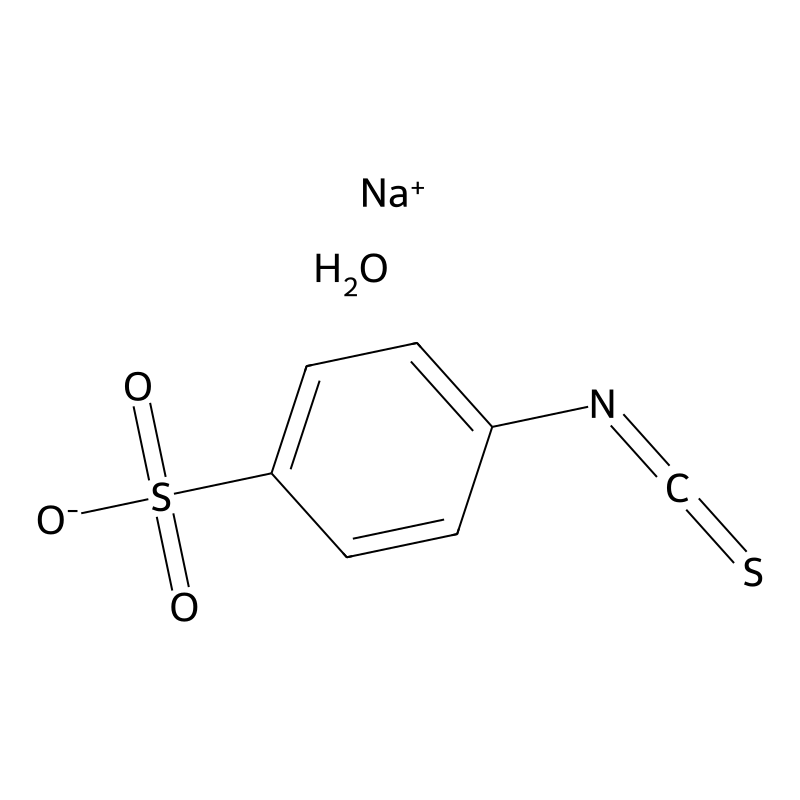2,6-Difluorobenzamide
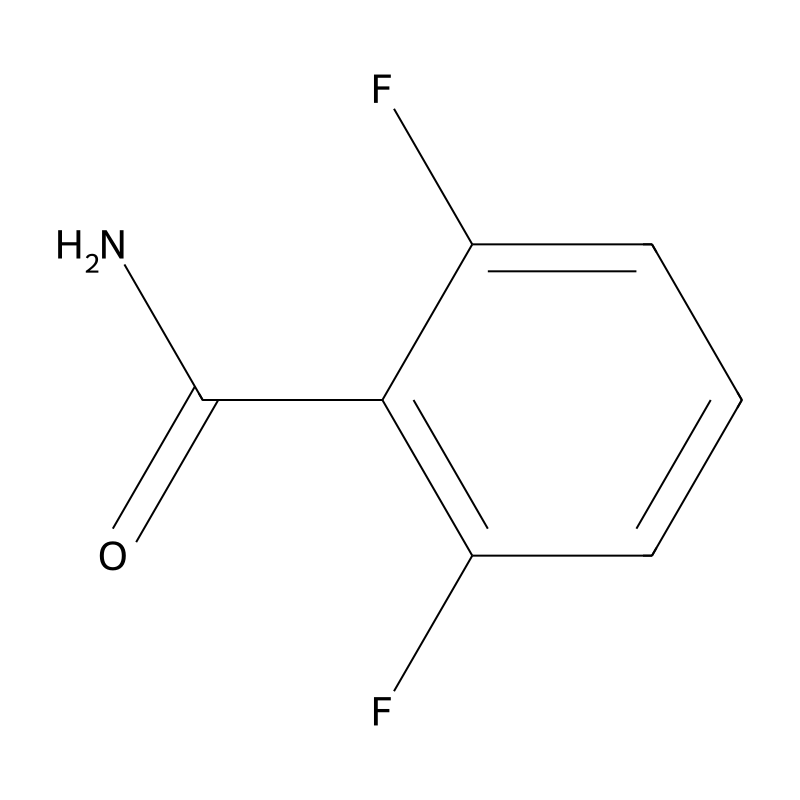
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Allosteric Inhibition of FtsZ
Field: Biochemistry and Molecular Biology
Application: 2,6-Difluorobenzamide plays a crucial role in the allosteric inhibition of FtsZ, a protein involved in bacterial cell division .
Method: The application involves conformational analysis and molecular docking studies comparing 2,6-difluoro-3-methoxybenzamide (DFMBA) with 3-methoxybenzamide (3-MBA) for investigating the known increase of FtsZ inhibition related anti S. aureus activity due to fluorination .
Results: The presence of the fluorine atoms in DFMBA is responsible for its non-planarity, with a dihedral angle of -27° between the carboxamide and the aromatic ring . Molecular docking studies highlight the strong hydrophobic interactions between the difluoroaromatic ring and several key residues of the allosteric pocket .
Synthesis of Benzoylurea Derivatives
Field: Organic Chemistry and Medicinal Chemistry
Application: 2,6-Difluorobenzamide is used as a starting material for the synthesis of novel benzoylurea derivatives containing a pyrimidine moiety .
Method: The synthesis involves the reaction of 2,6-Difluorobenzamide with various reagents to form benzoylurea derivatives .
Results: The synthesized compounds exhibited moderate to good in vitro antifungal activities against several fungi and lower in vitro antibacterial activities against certain bacteria .
Synthesis of 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil
Field: Organic Chemistry
Application: 2,6-Difluorobenzaldehyde, a derivative of 2,6-Difluorobenzamide, can be used to synthesize 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil .
Method: The synthesis involves a one-pot cyclocondensation reaction with ethyl cyanoacetate and thiourea .
Results: The result is the formation of 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil .
Inhibition of Store-Operated Calcium Channels
Field: Pharmacology
Application: 2,6-Difluorobenzamide derivatives are used to inhibit store-operated calcium channels .
Method: The study involved the synthesis of 13 difluorobenzamide compounds and examination of their inhibitory effects on store-operated calcium channels using Ca2+ imaging and wound-healing migration assay .
Results: Among the synthesized compounds, 2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide (MPT0M004, 8a) demonstrated a prominent inhibitory ability on store-operated calcium channels .
Synthesis of Fluorinated 3-Hexyloxy-benzohydroxamic Acid and 3-Hexyloxy-benzohydrazide
Application: 2,6-Difluorobenzamide can be used in the synthesis of fluorinated 3-hexyloxy-benzohydroxamic acid and 3-hexyloxy-benzohydrazide .
Method: The synthesis involves the reaction of 2,6-Difluorobenzamide with hexyloxybenzohydroxamic acid and hexyloxybenzohydrazide .
Results: The resulting compounds are fluorinated versions of 3-hexyloxy-benzohydroxamic acid and 3-hexyloxy-benzohydrazide .
Inhibition of Succinate Dehydrogenase
Field: Biochemistry and Pharmacology
Application: 2,6-Difluorobenzamide is used in the synthesis of novel benzoylurea derivatives that have been found to inhibit succinate dehydrogenase .
Method: The method involves the synthesis of benzoylurea derivatives from 2,6-Difluorobenzamide and their testing against succinate dehydrogenase .
Results: Some of the synthesized compounds demonstrated inhibitory effects against succinate dehydrogenase. Notably, compound 4l formed hydrogen bonds with SER-17 and SER-39 of succinate dehydrogenase .
2,6-Difluorobenzamide is an organic compound with the molecular formula CHFN O. It features a benzene ring substituted with two fluorine atoms at the 2 and 6 positions and an amide functional group. This structural arrangement imparts unique chemical properties, making it a valuable intermediate in various chemical syntheses and biological applications. The compound is characterized by its relatively high stability and solubility in organic solvents, which enhances its utility in synthetic chemistry.
- Hydrolysis: 2,6-Difluorobenzamide can be synthesized from 2,6-difluorobenzonitrile through hydrolysis using alkaline conditions and hydrogen peroxide as a catalyst. This method yields high purity and stability in the final product .
- Amide Coupling: The compound can undergo amide coupling reactions to form derivatives with diverse biological activities .
- Reduction: It can be reduced to yield corresponding amines, which are further utilized in drug synthesis .
Research indicates that 2,6-difluorobenzamide exhibits significant biological activity, particularly as an allosteric inhibitor of certain proteins. Notably, it has been studied for its interaction with the FtsZ protein, crucial for bacterial cell division. Molecular docking studies suggest that the fluorine substituents enhance hydrophobic interactions within the protein's allosteric pocket, leading to increased inhibitory activity . Additionally, derivatives of this compound have shown potential as inhibitors of store-operated calcium channels, suggesting a role in modulating calcium signaling pathways in various biological systems .
The synthesis of 2,6-difluorobenzamide can be achieved through several methods:
- Hydrolysis of 2,6-Difluorobenzonitrile: This industrial method involves using hydrogen peroxide and a strong base as catalysts under mild conditions to achieve high yields and purity .
- Amide Coupling Reactions: This involves reacting 2,6-difluorobenzoic acid with amines under coupling conditions to form various derivatives .
- Reduction Reactions: The compound can also be synthesized from corresponding nitro or halogenated precursors through reduction processes .
2,6-Difluorobenzamide finds applications in multiple fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting bacterial infections due to its inhibitory effects on FtsZ.
- Agriculture: The compound is used in the production of benzoyl urea insecticides, showcasing its relevance in pest control strategies .
- Chemical Research: Its unique structural properties make it a subject of interest for studying structure-activity relationships in drug design.
Interaction studies have revealed that 2,6-difluorobenzamide interacts with various protein targets through specific binding sites. For instance:
- Inhibition of FtsZ involves strong hydrophobic interactions between the difluoroaromatic ring and key residues within the protein's allosteric site .
- Studies on store-operated calcium channels demonstrate that derivatives of this compound can effectively block calcium influx, impacting cellular signaling pathways critical for cell growth and function .
Several compounds exhibit structural similarities to 2,6-difluorobenzamide. Below is a comparison highlighting their unique features:
| Compound Name | Structure Characteristics | Biological Activity | Unique Features |
|---|---|---|---|
| 2-Fluorobenzamide | One fluorine atom at the 2-position | Moderate inhibition of certain enzymes | Simpler structure with less steric hindrance |
| 4-Fluorobenzamide | One fluorine atom at the 4-position | Lower activity compared to 2,6-difluoro | Different binding interactions due to position |
| 2,4-Difluorobenzamide | Two fluorine atoms at positions 2 and 4 | Enhanced activity against specific targets | Non-planarity affects binding affinity |
| 3-Fluorobenzamide | One fluorine atom at the 3-position | Limited biological applications | Less sterically hindered than difluoro |
The uniqueness of 2,6-difluorobenzamide lies in its specific positioning of fluorine atoms that contribute to its enhanced biological activity and interaction profile compared to other similar compounds.
XLogP3
LogP
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 361 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 360 of 361 companies with hazard statement code(s):;
H302 (24.17%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (75.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (75.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (53.61%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (75.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
